![molecular formula C7H6BrN3 B1380602 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638761-56-4](/img/structure/B1380602.png)
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a bromine atom at the 5-position and a methyl group at the 7-position. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material. One common method involves the following steps :
Sonogashira Reaction: The 5-bromo-2,4-dichloropyrimidine undergoes a palladium-catalyzed Sonogashira coupling reaction with terminal alkynes to form an intermediate.
Tandem Cyclization: The intermediate then undergoes a tandem cyclization reaction using tetrabutylammonium fluoride to yield the desired pyrrolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Tetrabutylammonium Fluoride: Used in tandem cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits potential as an anticancer agent. It has been shown to inhibit specific kinases involved in tumor growth, making it a candidate for further development in oncology. The compound's structure allows it to interact effectively with key amino acid residues in target proteins, which is critical for its inhibitory activity against kinases like PfCDPK4, essential for the survival of the malaria parasite .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Its structural similarity to nucleobases suggests it may interfere with nucleic acid synthesis, providing a mechanism for antiviral activity .
Kinase Inhibition Studies
In silico studies have demonstrated that this compound can effectively dock within the active site of kinases such as PfCDPK4. The interaction profiles indicate strong hydrogen bonding and hydrophobic interactions critical for its inhibitory activity. These insights are valuable for optimizing its structure to enhance binding affinity and selectivity for therapeutic applications .
Case Study: Anticancer Research
A study investigating the effects of this compound on cancer cells showed that it significantly inhibited cell proliferation in vitro. The mechanism was linked to the modulation of signaling pathways responsible for cell survival and apoptosis, indicating its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
The following table highlights structural similarities and unique properties of compounds related to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Contains an amine instead of a carboxylic acid | Potentially different biological activity due to amine group |
Methyl this compound-2-carboxylate | Methyl ester form | Enhanced lipophilicity may lead to different pharmacokinetics |
5-Methylpyrrolo[2,3-d]pyrimidin-4-carboxylic acid | Lacks bromine substitution | May exhibit different reactivity profiles |
These compounds illustrate variations in functional groups that can significantly influence their biological activity and applications in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4) by binding to the hinge region and β-sheets of the enzyme, thereby preventing its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with an additional chlorine atom at the 4-position.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core structure but have different substituents at various positions.
Uniqueness
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor and apoptosis inducer makes it a valuable compound in medicinal chemistry and drug discovery .
Biologische Aktivität
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_7H_7BrN_4
- Molecular Weight : Approximately 200.03 g/mol
- Structure : The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring system.
This compound acts primarily through the inhibition of various kinases involved in critical cellular processes. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter their function and activity.
- Inhibition of Kinases : The compound has shown promising results in inhibiting key kinases such as:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-Dependent Kinase 2)
- PDGFRβ (Platelet-Derived Growth Factor Receptor beta)
These interactions suggest its potential application in cancer therapies targeting these pathways .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been observed to increase the expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Cytotoxicity Against Cancer Cell Lines
The compound has been tested against various cancer cell lines with notable results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 29 - 59 | Induces apoptosis |
MDA-MB-231 | 40 - 204 | Inhibits cell proliferation |
A431 | Comparable to standard agents | Targets EGFR for growth inhibition |
HeLa | Variable | Alters cell cycle dynamics |
These findings highlight its potential as an anticancer agent with specific activity against multiple targets .
Case Studies
- HepG2 Cells : In a study focused on HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis. The study indicated an increase in caspase-3 levels and a decrease in Bcl-2 expression, confirming its role in promoting programmed cell death .
- Comparative Analysis with Known Inhibitors : When compared to established kinase inhibitors like sunitinib, this compound demonstrated comparable efficacy against targets such as VEGFR and CDK2 .
Potential Therapeutic Applications
The unique mechanism of action and the ability to inhibit multiple kinases suggest that this compound could be developed into a therapeutic agent for several conditions, including:
- Cancer Treatment : As an effective inhibitor of key signaling pathways involved in tumor growth.
- Malaria Treatment : Its efficacy against Plasmodium falciparum calcium-dependent protein kinase indicates potential for antimalarial applications .
Eigenschaften
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVPJVZSROLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.